molecular formula C23H29N3O3 B2849859 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide CAS No. 879922-33-5

3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide

Cat. No.: B2849859
CAS No.: 879922-33-5
M. Wt: 395.503
InChI Key: JTHILHFKEJZGCZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 1-(2-methylpropyl)benzimidazole.

    Amidation Reaction: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 1-(2-methylpropyl)benzimidazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a dopant for organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide
  • 3-acetoxy-2-methyl-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide

Uniqueness

3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide is unique due to its specific substitution pattern on the benzamide ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3,4-dimethoxy groups can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-16(2)15-26-19-9-6-5-8-18(19)25-22(26)10-7-13-24-23(27)17-11-12-20(28-3)21(14-17)29-4/h5-6,8-9,11-12,14,16H,7,10,13,15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHILHFKEJZGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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